molecular formula C10H13ClFNO2 B13311457 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13311457
M. Wt: 233.67 g/mol
InChI Key: PHAUIGCQODCSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl group attached to an amino propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-chloro-4-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring of glycidol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-2-methylphenylthiourea
  • 4-Fluorophenacyl bromide

Uniqueness

2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the amino propane-1,3-diol backbone, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

2-[(3-chloro-4-fluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13ClFNO2/c11-9-3-7(1-2-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

PHAUIGCQODCSRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.